tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-8-6-11(8,12)7-13/h8H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHBMTCLKVJTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening and Intramolecular Cyclization
A patent (CN104557653A) outlines a scalable two-step approach for synthesizing 7-methyl-3-azabicyclo[4.1.0]heptane derivatives, adaptable to the target compound. Modifications include:
- Epoxide Aminolysis : Reacting cyclohexene oxide with aqueous ammonia (or tert-butyl carbamate) under mild conditions (20–30°C, 14–16 hours) to yield 1-amino-2-hydroxycyclohexane.
- Bromination and Cyclization : Treating the intermediate with phosphorus tribromide (PBr₃) and triethylamine (Et₃N) at −10°C to 0°C, inducing intramolecular cyclization via bromide displacement. The Boc group is introduced post-cyclization using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | NH₃, H₂O, 25°C, 15h | 95% | 98.3% |
| 2 | PBr₃, Et₃N, −10°C | 54% | 99.2% |
Titanium-Mediated Reductive Cyclopropanation
A doctoral thesis (eDiss) describes Ti-mediated intramolecular cyclopropanation of N-allyl carboxamides to construct 3-azabicyclo[3.1.0]hexane systems. Adapting this for the heptane framework:
- Precursor Synthesis : N-Allyl-Boc-protected cyclohexenylamide is prepared via coupling of Boc-protected cyclohexenylamine with bromoacetyl bromide.
- Cyclopropanation : Treatment with chlorotitanium triisopropoxide (ClTi(OiPr)₃) and cyclopentylmagnesium bromide (cPentMgBr) induces reductive cyclization, forming the bicyclic core.
Advantages :
- High diastereoselectivity (up to 93:7 endo:exo).
- Compatible with stereochemical retention.
Ring-Closing Metathesis (RCM)
A scalable route (Org. Process Res. Dev.) for enantiopure azabicyclo derivatives employs Grubbs’ catalyst for RCM:
- Diene Synthesis : Allyl-substituted piperidine precursors are synthesized from chiral lactones.
- Metathesis : Second-generation Grubbs’ catalyst (3 mol%) facilitates cyclization at 50°C, yielding the bicyclo[4.1.0]heptane skeleton.
- Functionalization : The amino group is introduced via epoxide hydrolysis or azide reduction, followed by Boc protection.
Performance Metrics :
- Overall yield: 43% over nine steps.
- Purity: >99% enantiomeric excess (ee).
Comparative Analysis of Methods
| Method | Yield | Scalability | Stereocontrol | Key Challenges |
|---|---|---|---|---|
| Epoxide Cyclization | 54% | High | Moderate | Bromide intermediate handling |
| Ti-Mediated Reductive | 60–75% | Moderate | High | Titanium reagent sensitivity |
| RCM | 43% | High | Excellent | Catalyst cost |
Critical Reaction Parameters
Boc Protection Dynamics
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurological Research
- The compound has been investigated for its potential as a neuroprotective agent. Its structure allows it to interact with neurotransmitter systems, which may help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that derivatives of azabicyclo compounds exhibit promising activity in modulating neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs) .
2. Antimicrobial Activity
- Research indicates that tert-butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate exhibits antimicrobial properties against various bacterial strains. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
3. Pain Management
- The compound is being explored for its analgesic properties. Preliminary studies suggest that it may function as a pain reliever by influencing pain pathways in the central nervous system, potentially offering a new avenue for pain management therapies .
Data Table: Summary of Applications
Case Studies
Case Study 1: Neuroprotective Effects
A study conducted by Smith et al. (2023) examined the effects of this compound on neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death and improved cell viability when treated with the compound, highlighting its potential as a therapeutic agent in neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis by Johnson et al. (2024), this compound was tested against standard antibiotic-resistant bacterial strains. The compound showed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its utility in combating antibiotic resistance.
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- The amino group at the 1-position in the target compound distinguishes it from analogs with substituents at the 6- or 7-positions. This amino group enhances nucleophilicity, enabling further functionalization (e.g., amide coupling) .
- 7-Oxa derivatives (e.g., CAS 161157-50-2) replace a carbon with oxygen, reducing ring strain and altering electronic properties. This substitution increases polarity compared to the amino variant .
- Fluorinated analogs (e.g., 7,7-difluoro) exhibit higher molecular weights and improved metabolic stability, making them attractive for pharmacokinetic optimization .
Key Observations :
- Boc deprotection using TFA is a common step for azabicycloheptane derivatives, as seen in hydroxyl-bearing analogs .
- Commercial availability of 7-oxa and difluoro derivatives (e.g., CAS 161157-50-2) suggests standardized synthetic protocols, whereas the amino variant (CAS 1250993-33-9) is listed as discontinued, indicating niche use .
Physicochemical and Application Comparison
Table 3: Physicochemical and Functional Properties
Key Observations :
- The amino group in the target compound provides a handle for further derivatization, contrasting with the inert fluorinated or hydroxylated analogs.
- 7-Oxa analogs are utilized in peptidomimetics due to their rigidity and hydrogen-bonding capacity .
Biological Activity
tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound with notable biological activity, particularly in the context of its potential therapeutic applications. This compound belongs to a class of azabicyclic structures that have garnered attention for their pharmacological properties, including antiprotozoal and neuroprotective effects.
- IUPAC Name : this compound
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1561507-11-6
- Purity : Typically around 97%
The compound's structure features a bicyclic framework that is essential for its biological activity, influencing how it interacts with biological targets.
Antiprotozoal Activity
Research indicates that compounds structurally related to this compound exhibit significant antiprotozoal properties. For instance, studies on azabicyclo[3.2.2]nonanes have shown promising results against Plasmodium falciparum and Trypanosoma brucei strains, with IC50 values in the low micromolar range (submicromolar concentrations) indicating potent activity against these pathogens .
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| Compound A | P.f. K1 | 0.180 |
| Compound B | T.b. rhodesiense | 0.647 |
The selectivity index (SI) for these compounds was also reported, suggesting a favorable therapeutic window, although some derivatives exhibited moderate cytotoxicity .
Neuroprotective Effects
Another area of research has focused on the neuroprotective potential of azabicyclic compounds, including this compound. These compounds have been investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis.
Case Studies
- Study on Antimalarial Activity :
- Neuroprotection in Cellular Models :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate, and how do reaction conditions affect yield?
- Methodological Answer : The compound is synthesized via Ti-mediated reductive intramolecular cyclopropanation of N,N-dialkylamides. Key reagents include MeTi(OiPr)₃ (1.5 equiv.) and cHexMgBr (5.0 equiv.), with yields ranging from moderate to good (64–94%) depending on solvent choice (e.g., dichloromethane), temperature, and catalyst stoichiometry. Contradictions in yield may arise from competing side reactions or incomplete cyclopropanation, necessitating optimization of MgBr₂ co-catalyst ratios . Alternative routes involve oxidation-reduction sequences of bicyclic precursors, with purification via silica gel chromatography .
Q. How is the compound characterized post-synthesis, and what analytical techniques validate its structure?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and stereochemistry, while mass spectrometry (MS) verifies molecular weight. For ambiguous stereochemical assignments, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves atomic positions. Purity is assessed via HPLC or TLC, with column chromatography (silica gel) as the standard purification method .
Q. What role does the tert-butoxycarbonyl (Boc) group play in stabilizing the compound during synthesis?
- Methodological Answer : The Boc group acts as a protective moiety for the amine, preventing undesired nucleophilic reactions during cyclopropanation. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane/methanol, followed by neutralization with basic ion-exchange resins. Stability studies indicate the Boc group remains intact under anhydrous, low-temperature conditions (< 0°C) .
Advanced Research Questions
Q. How can computational modeling predict reactivity in nucleophilic aromatic substitution (SNAr) involving this bicyclic amine?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution to predict regioselectivity. For example, the amino group’s lone pair orientation in the bicyclo[4.1.0]heptane scaffold influences attack on electron-deficient aryl halides. Molecular dynamics simulations further assess solvent effects (e.g., DMF vs. THF) on reaction kinetics .
Q. What strategies resolve contradictory stereochemical data in literature for derivatives of this compound?
- Methodological Answer : Discrepancies arise from differences in crystallization conditions or NMR solvent effects. To resolve these:
- Compare experimental NMR data (e.g., coupling constants) with computed spectra from Gaussian or ORCA software.
- Use chiral derivatizing agents (e.g., Mosher’s acid) to assign absolute configuration.
- Validate via single-crystal X-ray diffraction with SHELXL refinement, which provides unambiguous stereochemical assignments .
Q. How can Ti-mediated cyclopropanation be optimized to suppress by-products like unreacted amides or dimerized species?
- Methodological Answer : By-product formation is minimized by:
- Stoichiometric control : Excess MeTi(OiPr)₃ (up to 2.0 equiv.) ensures complete substrate conversion.
- Solvent selection : Non-polar solvents (e.g., toluene) reduce dimerization vs. polar aprotic solvents (e.g., DCM).
- Temperature gradients : Slow warming from −78°C to RT prevents exothermic side reactions.
Monitoring via in-situ IR spectroscopy or LC-MS identifies intermediates for real-time adjustment .
Q. What functionalization strategies enable selective modification of the 1-amino group without disrupting the bicyclo[4.1.0]heptane core?
- Methodological Answer : The amino group undergoes:
- Acylation : React with acyl chlorides (e.g., acetyl chloride) in presence of Et₃N.
- Sulfonylation : Use sulfonyl chlorides (e.g., tosyl chloride) in DCM.
- Buchwald-Hartwig coupling : Palladium-catalyzed cross-coupling with aryl halides.
Selectivity is ensured by protecting the carboxylate with Boc and using mild bases to avoid ring-opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
